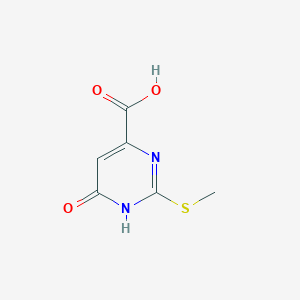
6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid
Cat. No. B1460666
Key on ui cas rn:
6314-14-3
M. Wt: 186.19 g/mol
InChI Key: DUBCMCDVRJTNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08822451B2
Procedure details


A 250 mL flask was charged with 2-methylsulfanyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid (11.6 g, 62.5 mmol), toluene (60 mL), thionyl chloride (60 mL, 0.8 mol, 13 eq.), DMF (0.3 mL), and pyridine (1 mL), and the resultant stirred suspension was heated to reflux. The suspension clarified after 30 min. After 3 hours at reflux, the mixture was concentrated in vacuo, and co-evaporated with additional toluene (30 mL). The biphasic brown residue was dissolved in chloroform (100 mL), cooled to 0° C., and DIEA (56 mL, 0.31 mol, 5 eq.) added dropwise over 20 min followed by methanol (12.7 mL, 0.31 mol, 5 eq.) over 5 min. The mixture was warmed to room temperature, and poured into saturated aqueous sodium bicarbonate (350 mL). The organic layer was washed with saturated aqueous ammonium chloride (350 mL), dried (Na2SO4), filtered, and concentrated in vacuo to a brown semi-solid. Overnight drying under high vacuum afforded 6-chloro-2-methylsulfanyl-pyrimidine-4-carboxylic acid methyl ester that was taken to the next step without further purification. 1H NMR (500 MHz, CDCl3) □ 7.60 (s, 1H), 3.98 (s, 3H), 2.60 (s, 3H); ESI-MS m/z 218.9 (M+H)+.
Quantity
11.6 g
Type
reactant
Reaction Step One








Identifiers


|
REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[NH:4][C:5](=O)[CH:6]=[C:7]([C:9]([OH:11])=O)[N:8]=1.S(Cl)([Cl:15])=O.CCN(C(C)C)C(C)C.[CH3:26][OH:27].C(=O)(O)[O-].[Na+]>N1C=CC=CC=1.CN(C=O)C.C1(C)C=CC=CC=1>[CH3:26][O:27][C:9]([C:7]1[CH:6]=[C:5]([Cl:15])[N:4]=[C:3]([S:2][CH3:1])[N:8]=1)=[O:11] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CSC=1NC(C=C(N1)C(=O)O)=O
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.3 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
56 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(C(C)C)C(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
12.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Four
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resultant stirred suspension
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After 3 hours at reflux
|
|
Duration
|
3 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture was concentrated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The biphasic brown residue was dissolved in chloroform (100 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was warmed to room temperature
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with saturated aqueous ammonium chloride (350 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo to a brown semi-solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Overnight drying under high vacuum
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C1=NC(=NC(=C1)Cl)SC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
